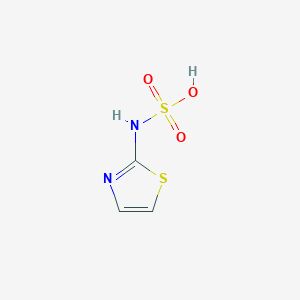![molecular formula C12H9N3O4S B13987553 n-[(2,4-Dinitrophenyl)sulfanyl]aniline CAS No. 18998-33-9](/img/structure/B13987553.png)
n-[(2,4-Dinitrophenyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-Dinitrophenyl)sulfanyl]aniline is a chemical compound characterized by the presence of a sulfanyl group attached to an aniline moiety, with two nitro groups positioned at the 2 and 4 locations on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dinitrophenyl)sulfanyl]aniline typically involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline displaces the chlorine atom on the 2,4-dinitrochlorobenzene . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4-Dinitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2,4-Dinitrophenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2,4-Dinitrophenyl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and sulfanyl moiety play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,4-Dinitrophenyl)sulfanyl]-4-(trifluoromethoxy)aniline
- 2,4-Dinitrophenylaniline
- 2,4-Dinitrophenylsulfanylaniline
Uniqueness
N-[(2,4-Dinitrophenyl)sulfanyl]aniline is unique due to the presence of both nitro groups and a sulfanyl moiety, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different redox behavior and binding interactions, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
18998-33-9 |
|---|---|
Fórmula molecular |
C12H9N3O4S |
Peso molecular |
291.28 g/mol |
Nombre IUPAC |
N-(2,4-dinitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9N3O4S/c16-14(17)10-6-7-12(11(8-10)15(18)19)20-13-9-4-2-1-3-5-9/h1-8,13H |
Clave InChI |
LXXAVHSAUOQQLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


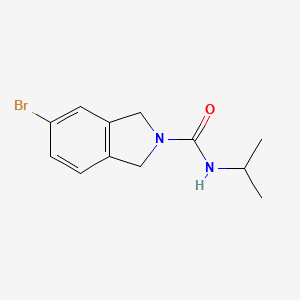
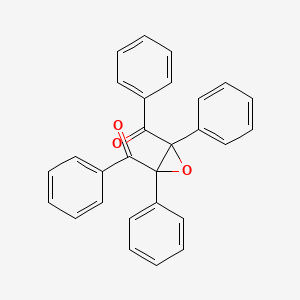
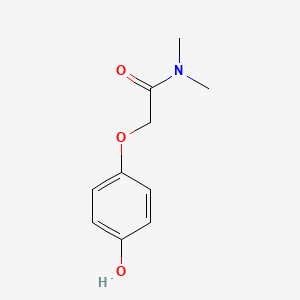

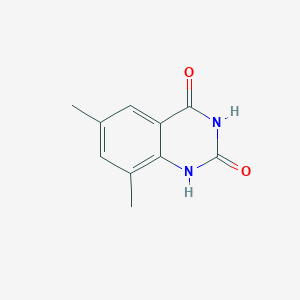
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)




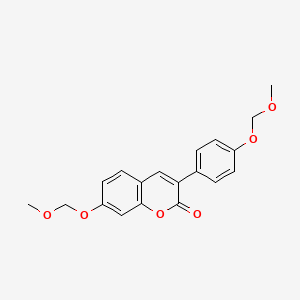
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
